N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid
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Overview
Description
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid is an organic compound with the molecular formula C17H25NO2. This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxybenzene ring, and a carboximidic acid functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid typically involves the reaction of cyclohexylamine with 2-hydroxybenzaldehyde, followed by the addition of butylamine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrochloric acid as a catalyst in the presence of nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-hydroxybenzene-1-carboximidic acid
- Cyclohexyl-2-hydroxybenzene-1-carboximidic acid
- N-Butyl-3-cyclohexylbenzene-1-carboximidic acid
Uniqueness
N-Butyl-3-cyclohexyl-2-hydroxybenzene-1-carboximidic acid is unique due to the presence of both a cyclohexyl group and a hydroxybenzene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6284-58-8 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H25NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h7,10-11,13,19H,2-6,8-9,12H2,1H3,(H,18,20) |
InChI Key |
VCALQFWZMKDHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1O)C2CCCCC2 |
Origin of Product |
United States |
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